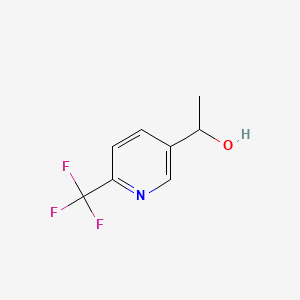

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSFNXTWYOUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905167 | |

| Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228631-54-6 | |

| Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228631546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XVW8912B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of parent molecules, making this chiral alcohol a valuable intermediate in medicinal chemistry.[1] This document will delve into the strategic considerations for its synthesis, detailing both racemic and asymmetric approaches, and provide field-proven insights into the practical execution of these methods.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most efficiently approached through a two-stage process: the formation of the ketone precursor, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, followed by its reduction to the desired secondary alcohol. The choice of synthetic route for the ketone is dictated by the availability of starting materials and the desired scale of the reaction.

DOT Script for Synthetic Overview

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Ketone Precursor: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

The synthesis of the key ketone intermediate can be achieved through various modern cross-coupling methodologies. The selection of a particular method often depends on factors such as the availability and cost of starting materials, catalyst selection, and tolerance of other functional groups.

Methodology 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds. The Stille and Negishi reactions are particularly well-suited for the synthesis of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone.

A. Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[2] For the synthesis of our target ketone, this would typically involve the reaction of 5-bromo-2-(trifluoromethyl)pyridine with an acetyl-stannane reagent.

-

Causality of Experimental Choices: The choice of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as it readily undergoes oxidative addition with the aryl bromide. The organostannane reagent is chosen for its stability to air and moisture, making it relatively easy to handle.[3]

B. Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent in place of the organostannane.[4] This method often offers the advantages of higher reactivity and the formation of less toxic byproducts compared to the Stille reaction. The synthesis would proceed by reacting 5-bromo-2-(trifluoromethyl)pyridine with an acetyl-zinc reagent, which can be prepared in situ from the corresponding acetyl chloride and zinc dust.

-

Trustworthiness of the Protocol: The Negishi reaction is a highly reliable and well-established method. The in situ generation of the organozinc reagent from readily available precursors enhances the practicality of this approach.

Experimental Protocol: Synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone via Stille Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

-

Reaction Setup: To a dry, argon-purged flask, add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and anhydrous toluene.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The mixture is stirred vigorously for 1-2 hours and then filtered through a pad of celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone as a solid.

Part 2: Reduction of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

The reduction of the ketone to the desired alcohol is a critical step that can be controlled to produce either a racemic mixture or a specific enantiomer.

Methodology 2: Achiral Reduction with Sodium Borohydride

For the preparation of a racemic mixture of this compound, sodium borohydride (NaBH₄) is an excellent choice of reducing agent due to its mildness, selectivity, and ease of handling.

-

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) to yield the final alcohol product.

DOT Script for NaBH₄ Reduction Mechanism

Caption: Mechanism of ketone reduction with sodium borohydride.

Experimental Protocol: Racemic Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Methodology 3: Asymmetric Reduction for Enantioselective Synthesis

For applications in drug development, the synthesis of a single enantiomer of the target alcohol is often required. This can be achieved through asymmetric reduction of the ketone precursor using either chiral catalysts or biocatalysts.

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5] It employs a chiral oxazaborolidine catalyst, which coordinates with borane to form a chiral reducing agent.

-

Expertise & Experience: The stereochemical outcome of the CBS reduction is predictable based on the enantiomer of the catalyst used. The (S)-catalyst typically affords the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol. The reaction is generally high-yielding and provides excellent enantioselectivity.

B. Biocatalytic Reduction

The use of alcohol dehydrogenases (ADHs) from various microorganisms offers an environmentally friendly and highly selective alternative for asymmetric ketone reduction.[6] These enzymes often exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess.

-

Authoritative Grounding: The use of ADHs is a well-established green chemistry approach in the pharmaceutical industry for the synthesis of chiral alcohols.[7]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | C₈H₆F₃NO | 189.14 | Solid |

| This compound | C₈H₈F₃NO | 191.15 | Solid/Oil |

Spectroscopic Data for this compound (Representative data, may vary slightly based on solvent and instrumentation)

| Spectroscopy | Data |

| ¹H NMR | δ (ppm) in CDCl₃: 8.65 (s, 1H), 7.90 (d, 1H), 7.60 (d, 1H), 5.00 (q, 1H), 2.10 (br s, 1H, OH), 1.60 (d, 3H). |

| ¹³C NMR | δ (ppm) in CDCl₃: 150.1, 147.5 (q, J=34 Hz), 138.0, 134.5, 122.0 (q, J=274 Hz), 119.5, 68.5, 25.0. |

| IR (KBr) | ν (cm⁻¹): 3350 (O-H), 2980 (C-H), 1610 (C=N), 1330 (C-F), 1120 (C-O). |

| MS (EI) | m/z (%): 191 (M⁺, 20), 176 (100), 148 (45). |

Conclusion

The synthesis of this compound is a well-defined process that can be tailored to produce either racemic or enantiomerically pure material. The choice of synthetic strategy for the ketone precursor and the subsequent reduction method will depend on the specific requirements of the research or development program. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of this important building block.

References

- 1. This compound [myskinrecipes.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (CAS 1228631-54-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol is a fluorinated heterocyclic alcohol that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] Its structural architecture, featuring a pyridine ring substituted with a trifluoromethyl group, makes it a valuable chiral building block for the synthesis of complex molecular targets. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, and the scientific rationale behind its application in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1228631-54-6 | [4] |

| Molecular Formula | C₈H₈F₃NO | [5] |

| Molecular Weight | 191.15 g/mol | [4] |

| IUPAC Name | 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | [4] |

| Appearance | Not specified (typically a solid or oil) | - |

| pKa | Not specified; expected to be weakly basic due to the pyridine nitrogen and weakly acidic due to the alcohol proton. The trifluoromethyl group will decrease the basicity of the pyridine nitrogen. | [6][7][8][9] |

| Solubility | While specific quantitative data is not readily available, it is expected to be soluble in polar organic solvents like methanol, ethanol, and chloroform.[10][11] | - |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the formation of the ketone precursor followed by its reduction to the desired alcohol. As a chiral molecule, the stereoselective synthesis of a single enantiomer is often the ultimate goal in pharmaceutical applications.

Step 1: Synthesis of the Ketone Precursor, 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

A common route to the ketone precursor involves the reaction of a suitable bromopyridine with an acetylating agent.

Experimental Protocol: Synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Materials:

-

2-Trifluoromethyl-5-bromopyridine

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

N,N-Dimethylacetamide

-

Anhydrous diethyl ether (Et₂O)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Pentane

-

Diethyl ether

Procedure:

-

To a solution of 2-trifluoromethyl-5-bromopyridine in anhydrous Et₂O, add sec-BuLi dropwise at -78 °C under an inert atmosphere (e.g., argon).

-

After stirring for 10 minutes, add a solution of N,N-dimethylacetamide in anhydrous Et₂O dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous phase with Et₂O (3x).

-

Combine the organic layers, wash with water and brine, and dry over MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a pentane/ether solvent system to yield 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone.

Step 2: Reduction of the Ketone to this compound

The reduction of the ketone to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides.[12][13]

Experimental Protocol: Reduction of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Materials:

-

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is chosen for its mild nature and high selectivity for ketones, preventing unwanted side reactions.[12] Lithium aluminum hydride (LiAlH₄) could also be used but is a much stronger reducing agent and requires stricter anhydrous conditions.[14][15]

-

Solvent: Methanol is a common solvent for NaBH₄ reductions as it can also serve as the proton source to protonate the intermediate alkoxide.[14]

-

Workup: The aqueous workup is necessary to quench any unreacted NaBH₄ and to facilitate the extraction of the alcohol product.

Reaction Mechanism:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (methanol) yields the final alcohol product.[13][16]

Caption: Generalized workflow for the reduction of the ketone precursor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. The following are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis:

-

¹H NMR: Expect signals for the aromatic protons on the pyridine ring, a quartet for the carbinol proton (CH-OH), a doublet for the methyl group, and a broad singlet for the alcohol proton. The coupling between the carbinol proton and the methyl protons should be observable.

-

¹³C NMR: Expect distinct signals for the carbons of the pyridine ring (with C-F coupling for the carbon bearing the CF₃ group), the carbinol carbon, and the methyl carbon.

-

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.

Protocol for Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is often effective for separating enantiomers of trifluoromethyl-substituted alcohols.[17][18][19]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation.[17][20]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[17]

-

Analysis: Inject the sample and monitor the elution of the enantiomers by UV detection at a suitable wavelength (e.g., 254 nm).

-

Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Caption: Experimental workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

The trifluoromethylpyridine motif is prevalent in a range of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3] The introduction of a trifluoromethyl group can significantly modulate a molecule's properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of nearby functional groups and influence interactions with biological targets.[2]

While specific, publicly disclosed APIs synthesized directly from this compound are not readily identifiable, this compound serves as a key building block for creating libraries of compounds for screening in drug discovery programs. Its utility lies in its ability to introduce the trifluoromethyl-pyridyl-ethanol pharmacophore, which can be further elaborated to generate novel drug candidates. For instance, similar structures are found in inhibitors of various enzymes and modulators of receptors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Classification: May cause long-lasting harmful effects to aquatic life.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[21]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[21]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis is achievable through established chemical transformations, and its purity and enantiomeric excess can be reliably determined using standard analytical techniques. The strategic incorporation of the trifluoromethylpyridine moiety can impart desirable physicochemical and pharmacological properties to target molecules, making this compound a key intermediate for researchers and scientists engaged in drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. studylib.net [studylib.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ymc.co.jp [ymc.co.jp]

- 21. acrospharma.co.kr [acrospharma.co.kr]

An In-depth Technical Guide to the Structure Elucidation of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the structure elucidation of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a chiral alcohol of significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group on the pyridine ring imparts unique electronic properties, influencing the molecule's bioactivity and metabolic stability. This document will detail the synthetic rationale and a multi-faceted analytical approach to unequivocally confirm the structure and stereochemistry of this compound.

Molecular Structure and Properties

This compound possesses a stereocenter at the carbinol carbon, existing as a pair of enantiomers. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 191.15 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | --INVALID-LINK--[1] |

| CAS Number | 1228631-54-6 | --INVALID-LINK--[1] |

Synthesis of this compound

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 6-(trifluoromethyl)pyridin-3-yl)methanol. The synthesis pathway is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Oxidation of 6-(Trifluoromethyl)pyridin-3-yl)methanol to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde [2]

-

Dissolve 6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Add manganese dioxide (MnO₂) (5 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carboxaldehyde as a white solid.

Step 2: Reduction of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde to this compound

-

Dissolve 6-(trifluoromethyl)pyridine-3-carboxaldehyde (1 equivalent) in methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is employed to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the hydroxyl proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.6 | s | - | 1H |

| H-4 (Pyridine) | ~7.8 | d | ~8.0 | 1H |

| H-5 (Pyridine) | ~7.6 | d | ~8.0 | 1H |

| CH (Methine) | ~5.0 | q | ~6.5 | 1H |

| OH (Hydroxyl) | Variable (typically 2-4) | br s | - | 1H |

| CH₃ (Methyl) | ~1.5 | d | ~6.5 | 3H |

-

Interpretation: The downfield chemical shifts of the pyridine protons are characteristic of their position on the electron-deficient aromatic ring. The quartet for the methine proton and the doublet for the methyl protons are due to their mutual coupling. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-6 (Pyridine) | ~148 (q, J ≈ 35 Hz) |

| C-2 (Pyridine) | ~147 |

| C-3 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~120 |

| CF₃ | ~123 (q, J ≈ 275 Hz) |

| CH (Methine) | ~68 |

| CH₃ (Methyl) | ~25 |

-

Interpretation: The trifluoromethyl group significantly influences the chemical shifts of the adjacent carbons. The C-6 carbon will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant.

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[3]

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -65 | s |

-

Interpretation: The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

-

Interpretation: The broad absorption in the 3400-3200 cm⁻¹ region is a clear indication of the hydroxyl group.[5] The strong bands in the 1350-1150 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 146 | [M - CH₃ - H₂O]⁺ |

| 122 | [C₅H₃N(CF₃)]⁺ |

-

Interpretation: The molecular ion peak at m/z 191 confirms the molecular weight of the compound. Common fragmentation pathways for secondary alcohols include the loss of an alkyl group (in this case, a methyl group to give a fragment at m/z 176) and subsequent loss of water. Cleavage of the C-C bond between the pyridine ring and the ethanol moiety is also expected.

Stereochemical Analysis

As this compound is a chiral molecule, determining its enantiomeric purity and absolute configuration is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preferred method for separating and quantifying the enantiomers of a chiral compound.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is recommended.[6]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point for normal-phase chromatography. The ratio can be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm internal diameter column.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Determination of Absolute Configuration: Mosher's Ester Analysis

Mosher's ester analysis is a reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols.[7][8][9]

Caption: Workflow for Mosher's ester analysis.

-

Esterification: React the chiral alcohol separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the respective diastereomeric Mosher esters.

-

Purification: Purify each diastereomeric ester by column chromatography.

-

NMR Acquisition: Acquire the ¹H NMR spectra of both the (R)- and (S)-Mosher esters.

-

Data Analysis:

-

Assign the proton signals for each ester.

-

Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter.

-

According to the Mosher's model, for an (R)-alcohol, the protons on one side of the stereocenter in the (S)-ester will be shielded (negative Δδ) and the protons on the other side will be deshielded (positive Δδ) compared to the (R)-ester. The opposite is true for an (S)-alcohol.

-

Conclusion

The comprehensive structure elucidation of this compound is achieved through a synergistic approach of chemical synthesis and advanced spectroscopic analysis. A robust synthetic protocol provides the material for detailed characterization by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry, which collectively confirm the molecular connectivity and functional groups. The chirality of the molecule is addressed through enantioselective separation by chiral HPLC and the determination of its absolute configuration using Mosher's ester analysis. This rigorous analytical workflow ensures the unambiguous identification and characterization of this important molecule, providing a solid foundation for its application in research and development.

References

- 1. This compound | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [m.chemicalbook.com]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

The Indispensable Trifluoromethylpyridine: A Technical Guide for the Modern Scientist

Foreword: The Strategic Advantage of Fluorine in Pyridine Chemistry

In the landscape of contemporary drug discovery and agrochemical design, the trifluoromethylpyridyl moiety has ascended to a position of paramount importance.[1] Its prevalence is not a matter of chance, but a direct consequence of the profound and predictable influence the trifluoromethyl group exerts on the physicochemical properties of the parent pyridine ring. The strategic incorporation of this fluorine-rich appendage allows for the fine-tuning of key parameters such as metabolic stability, lipophilicity, and receptor binding affinity. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the physical and chemical properties of trifluoromethylpyridines (TFMPs), offering insights into their synthesis, reactivity, and the underlying principles that govern their utility.

I. Core Physicochemical Properties: A Quantitative Perspective

The trifluoromethyl group is a powerful electron-withdrawing substituent, a characteristic that fundamentally alters the electronic landscape of the pyridine ring. This perturbation manifests in several key physicochemical parameters that are critical for the design of bioactive molecules.

A. Electronic Effects and Basicity (pKa)

The potent inductive electron withdrawal of the -CF3 group significantly diminishes the electron density of the pyridine ring and, consequently, reduces the basicity of the nitrogen atom. This is quantitatively reflected in the pKa of the corresponding conjugate acid, which is substantially lower than that of pyridine itself. The position of the trifluoromethyl group on the ring further modulates this effect, with the 2- and 4-isomers exhibiting the most pronounced decrease in basicity.

Table 1: Comparative pKa Values of Trifluoromethylpyridine Isomers

| Compound | pKa of Conjugate Acid (Experimental/Predicted) |

| Pyridine | 5.25 |

| 2-Trifluoromethylpyridine | ~1.5 (Predicted) |

| 3-Trifluoromethylpyridine | ~3.0[1] |

| 4-Trifluoromethylpyridine | ~1.8 (Predicted) |

Note: The pKa value for 3-trifluoromethylpyridine is experimentally determined.[1] The values for the 2- and 4-isomers are high-quality predictions based on computational models and are provided for comparative purposes.

B. Lipophilicity (LogP)

A primary driver for the incorporation of the -CF3 group is its significant contribution to molecular lipophilicity.[2][3] An optimal LogP is crucial for ensuring adequate membrane permeability and, consequently, favorable pharmacokinetic profiles. The trifluoromethyl group, being highly lipophilic, can be strategically employed to enhance the absorption and distribution of a drug candidate.

Table 2: Calculated LogP Values of Trifluoromethylpyridine Isomers

| Compound | Calculated LogP (XLogP3-AA) |

| Pyridine | 0.65 |

| 2-Trifluoromethylpyridine | 1.8 |

| 3-Trifluoromethylpyridine | 1.7[2] |

| 4-Trifluoromethylpyridine | 1.9 |

Note: These LogP values are computationally derived and serve as a reliable guide for comparing the relative lipophilicity of the isomers.

II. Synthesis and Reactivity: A Chemist's Guide

The synthesis of trifluoromethylpyridines is a mature field, with robust and scalable methods available. The reactivity of these compounds is largely dictated by the electron-deficient nature of the ring system.

A. Synthetic Strategies

A prevalent industrial method for the synthesis of trifluoromethylpyridines involves the high-temperature, vapor-phase reaction of picolines with chlorine and hydrogen fluoride over a transition metal catalyst. This process is particularly effective for producing key chlorinated trifluoromethylpyridine intermediates.

Caption: Generalized workflow for the vapor-phase synthesis of trifluoromethylpyridines.

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline in a continuous vapor-phase reaction.

Materials:

-

3-Picoline

-

Chlorine (Cl₂) gas

-

Anhydrous Hydrogen Fluoride (HF)

-

Catalyst: Iron(III) fluoride (FeF₃) on a suitable support

-

Inert carrier gas (e.g., Nitrogen)

Procedure:

-

The catalyst bed in a fixed-bed flow reactor is activated by heating to the reaction temperature (typically 300-450°C) under a flow of nitrogen.

-

A gaseous feed stream consisting of 3-picoline, chlorine, and hydrogen fluoride, diluted with nitrogen, is introduced into the reactor. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product.

-

The reaction is highly exothermic, and the reactor temperature is monitored and controlled throughout the process.

-

The gaseous effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is passed through a series of condensers to liquefy the organic components.

-

The condensed liquid is then subjected to fractional distillation to separate the desired 2-chloro-5-(trifluoromethyl)pyridine from other isomers and byproducts.

Self-Validation: The identity and purity of the product are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

B. Chemical Reactivity

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a leaving group (e.g., a halogen) is present at the 2- or 4-position.

Caption: Mechanism of nucleophilic aromatic substitution on a trifluoromethylpyridine.

Halogenated trifluoromethylpyridines are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of boronic acids and their derivatives.[4][5][6][7][8]

Objective: To synthesize 2-phenyl-5-(trifluoromethyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask are added 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) are added, and the evacuation/backfill cycle is repeated.

-

Degassed 1,4-dioxane (5 mL) and water (1 mL) are added via syringe.

-

The reaction mixture is heated to 90°C with vigorous stirring for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 2-phenyl-5-(trifluoromethyl)pyridine.

Self-Validation: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Spectroscopic Characterization

The spectroscopic properties of trifluoromethylpyridines are highly informative for their identification and structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Representative NMR Chemical Shifts (δ, ppm) for Trifluoromethylpyridines in CDCl₃

| Isomer | ¹H NMR | ¹³C NMR (Aromatic Region) | ¹⁹F NMR |

| 2-TFMP | 8.75 (d), 7.89 (t), 7.70 (d), 7.52 (m) | ~148-152 (C2), ~120-140 (other C) | ~ -68.1 |

| 3-TFMP | 8.91 (s), 8.82 (d), 7.94 (d), 7.50 (m) | ~130-155 (aromatic C) | ~ -63.2 |

| 4-TFMP | 8.80 (d), 7.65 (d) | ~140-152 (C4), ~120-150 (other C) | ~ -64.0 |

Note: Chemical shifts are approximate and can vary based on the specific substitution pattern and solvent. Data is compiled from multiple sources.[5][6][9][10][11][12][13]

The carbon atom attached to the -CF₃ group typically appears as a quartet in the ¹³C NMR spectrum with a coupling constant (¹JCF) of approximately 270-275 Hz.

B. Infrared (IR) Spectroscopy

The IR spectra of trifluoromethylpyridines are characterized by strong absorption bands corresponding to the C-F stretching vibrations, which typically appear in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ range.

IV. Safety and Handling

Trifluoromethylpyridines and their derivatives should be handled with appropriate safety precautions. They are generally considered to be flammable liquids and may cause skin, eye, and respiratory irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information for the compound of interest.

V. Conclusion

The trifluoromethylpyridyl scaffold is a testament to the power of fluorine in molecular design. The predictable and potent electronic and steric effects of the trifluoromethyl group provide chemists with a versatile tool to optimize the properties of bioactive molecules. A thorough understanding of the synthesis, reactivity, and physicochemical properties of these compounds is fundamental to their successful application in the ongoing quest for novel and improved pharmaceuticals and agrochemicals.

References

- 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. rsc.org [rsc.org]

- 10. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. 2-(Trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a key fluorinated building block in modern medicinal and agrochemical research. The document details its fundamental physicochemical properties, with a focus on its molecular weight of 191.15 g/mol . Two primary, field-proven synthetic routes are presented with detailed, step-by-step protocols: the reduction of the corresponding ketone and a Grignard reaction pathway. Furthermore, this guide includes essential analytical and spectroscopic data for the characterization of the molecule, including 1H and 13C NMR, and mass spectrometry. Finally, the guide explores the applications of this versatile intermediate in the synthesis of bioactive molecules, underscoring its significance in contemporary drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and agrochemical development. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3) is a particularly valued substituent, and its presence on a pyridine scaffold, as in this compound, creates a versatile building block for the synthesis of a diverse array of complex and biologically active compounds.[1] This guide serves as a detailed technical resource for researchers, providing in-depth information on the synthesis, characterization, and application of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 191.15 g/mol | --INVALID-LINK--[2] |

| Molecular Formula | C8H8F3NO | --INVALID-LINK--[2] |

| CAS Number | 1228631-54-6 | --INVALID-LINK--[2] |

| Appearance | Typically a solid | --INVALID-LINK-- |

| Melting Point | Data not widely available | N/A |

| Boiling Point | Data not widely available | N/A |

| Calculated LogP | 1.3 | --INVALID-LINK--[2] |

Synthesis of this compound

There are two principal and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Reduction of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone

This is a common and efficient method that involves the reduction of the corresponding ketone precursor, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone.

The ketone precursor, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, can be synthesized from 5-bromo-2-(trifluoromethyl)pyridine.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous diethyl ether (Et2O) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of sec-butyllithium (sec-BuLi) (1.0 eq) in cyclohexane dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 30 minutes.

-

Acetylation: In a separate flask, dissolve N,N-dimethylacetamide (1.1 eq) in anhydrous Et2O. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with Et2O. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone.[3]

The synthesized ketone is then reduced to the desired alcohol.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to quench the excess NaBH4. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). After filtration and removal of the solvent, the crude product can be purified by column chromatography to afford this compound.

Diagram 1: Workflow for the synthesis of this compound via ketone reduction.

Method 2: Grignard Reaction

An alternative and powerful approach is the Grignard reaction, which involves the formation of a Grignard reagent from a suitable halo-pyridine precursor and its subsequent reaction with an acetaldehyde equivalent.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Acetaldehyde: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture to 0 °C. Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography to yield this compound.

Diagram 2: Workflow for the synthesis of this compound via a Grignard reaction.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH3), and a broad singlet for the hydroxyl proton (OH). The exact chemical shifts and coupling constants will depend on the solvent used.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the methine and methyl carbons of the ethanol substituent will also be present.

Note: While specific, publicly available, fully assigned spectra for this exact compound are limited, the expected patterns can be predicted based on the analysis of similar structures. Researchers should perform their own detailed NMR analysis for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight of the compound.

-

Expected Molecular Ion Peak (M+): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of 191.15.

-

Fragmentation Pattern: Common fragmentation patterns for this molecule would likely involve the loss of a methyl group (-15 amu), the loss of water (-18 amu), and cleavage of the C-C bond between the pyridine ring and the ethanol substituent.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.

-

Agrochemicals: The trifluoromethylpyridine moiety is a common feature in a number of modern insecticides and herbicides.[4][5][6] The specific structural features of this compound make it a candidate for the synthesis of novel crop protection agents.

-

Pharmaceuticals: In medicinal chemistry, this compound can serve as a key intermediate for the synthesis of drug candidates targeting a wide range of therapeutic areas.[7] The trifluoromethyl group can enhance metabolic stability and the pyridine ring can participate in crucial binding interactions with protein targets. Its utility as a building block for GPR119 agonists has been noted.[3]

Conclusion

This compound, with a molecular weight of 191.15 g/mol , is a strategically important fluorinated building block for chemical synthesis. The synthetic methods detailed in this guide provide reliable pathways for its preparation in a laboratory setting. Its versatile structure and the advantageous properties imparted by the trifluoromethyl group and the pyridine core make it a valuable tool for researchers in the ongoing quest for novel and effective pharmaceuticals and agrochemicals. The information provided herein is intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

Introduction: The Rise of a Privileged Scaffold in Chemical Sciences

An In-depth Technical Guide to Trifluoromethylpyridine Compounds: Synthesis, Properties, and Applications

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, creates the trifluoromethylpyridine (TFMP) scaffold—a structure that has consistently demonstrated the ability to enhance the efficacy and pharmacokinetic profiles of active compounds.[4][5] The unique physicochemical properties imparted by the trifluoromethyl group, combined with the inherent characteristics of the pyridine ring, have established TFMP derivatives as indispensable tools for medicinal chemists and agricultural scientists.[1][6]

This technical guide offers a comprehensive overview of trifluoromethylpyridine compounds, tailored for researchers, scientists, and professionals in drug development and crop protection. We will delve into the fundamental advantages conferred by the -CF3 group, explore the primary synthetic routes to access this scaffold, and examine its application in marketed pharmaceuticals and agrochemicals, supported by detailed protocols and mechanistic insights.

Part 1: The Trifluoromethyl Advantage: Enhancing Molecular Properties

The trifluoromethyl group is a bioisostere of the methyl group but possesses profoundly different electronic and steric properties. Its introduction into a pyridine scaffold instigates a cascade of changes in the molecule's characteristics that are highly advantageous for biological applications.

Key Physicochemical Impacts:

-

Increased Lipophilicity: The -CF3 group significantly enhances a molecule's lipophilicity.[3][4][7] This property is crucial for improving a compound's ability to cross biological membranes, such as the blood-brain barrier or cell walls, leading to better bioavailability and efficacy.[3][4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing metabolically vulnerable C-H bonds with C-F bonds in the form of a -CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes.[3][4] This leads to a longer half-life and improved pharmacokinetic profile.

-

Modulation of Basicity (pKa): The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[1] This significantly reduces the basicity of the pyridine nitrogen. This modulation can be critical for optimizing interactions with biological targets and can reduce off-target effects or improve cell permeability by decreasing the proportion of the protonated form at physiological pH.

-

Improved Binding Affinity: The -CF3 group can participate in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.[8]

The following diagram illustrates the multifaceted impact of the trifluoromethyl group on a parent pyridine molecule.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: An In-depth Technical Guide

Introduction

1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a key heterocyclic building block in modern medicinal and agrochemical research. The presence of a trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel bioactive compounds. Accurate structural elucidation and characterization of this intermediate are paramount to ensure the integrity of downstream applications in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic data for racemic this compound.[1] We will delve into the principles and experimental acquisition of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide aims to provide researchers, scientists, and drug development professionals with the rationale behind the spectral features and the experimental protocols necessary for robust characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol, presents several key features that are readily identifiable by spectroscopic methods. These include the protons of the pyridine ring, the chiral center at the ethanol moiety, the hydroxyl group, and the influential trifluoromethyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.[5][6]

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.65 | s | - | 1H | H-2 (Pyridine) |

| 7.85 | d | 8.0 | 1H | H-4 (Pyridine) |

| 7.66 | d | 8.0 | 1H | H-5 (Pyridine) |

| 5.03 | q | 6.5 | 1H | CH (Ethanol) |

| 2.50 (DMSO) | br s | - | 1H | OH |

| 1.45 | d | 6.5 | 3H | CH₃ (Ethanol) |

Note: Data is referenced from a similar compound and may vary slightly based on experimental conditions. The broad singlet for the hydroxyl proton is characteristic and its chemical shift is highly dependent on solvent and concentration.

Interpretation:

-

Aromatic Region (7.5-8.7 ppm): Three distinct signals are observed, corresponding to the three protons on the pyridine ring. The downfield chemical shifts are characteristic of aromatic protons. The singlet at 8.65 ppm is assigned to the proton at the 2-position, which is adjacent to the nitrogen atom and lacks adjacent proton neighbors for coupling. The two doublets at 7.85 and 7.66 ppm are assigned to the protons at the 4 and 5-positions, respectively. Their coupling constant of 8.0 Hz is typical for ortho-coupling in a pyridine ring.

-

Aliphatic Region (1.0-5.5 ppm): The quartet at 5.03 ppm with an integration of 1H is assigned to the methine proton of the ethanol group. It is split into a quartet by the three adjacent methyl protons. The doublet at 1.45 ppm, integrating to 3H, corresponds to the methyl group protons, which are split by the single adjacent methine proton. The coupling constant of 6.5 Hz is consistent for this type of vicinal coupling. The broad singlet for the hydroxyl proton is due to chemical exchange and its position can vary.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.[7][8][9][10]

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 149.7 | C-6 (Pyridine, C-CF₃) |

| 146.5 | C-2 (Pyridine) |

| 136.8 | C-4 (Pyridine) |

| 125.5 (q, J(C-F) ≈ 272 Hz) | CF₃ |

| 121.2 | C-5 (Pyridine) |

| 119.8 | C-3 (Pyridine) |

| 67.5 | CH (Ethanol) |

| 24.5 | CH₃ (Ethanol) |

Note: Data is referenced from a similar compound and may vary slightly based on experimental conditions. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms.

Interpretation:

-

Aromatic and CF₃ Region (119-150 ppm): Six signals are observed in this region, corresponding to the five carbons of the pyridine ring and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group (C-6) is significantly deshielded and appears at 149.7 ppm. The trifluoromethyl carbon itself is observed as a quartet around 125.5 ppm due to the strong one-bond coupling with the three fluorine atoms. The other pyridine carbons are assigned based on their expected chemical environments.

-

Aliphatic Region (20-70 ppm): The signal at 67.5 ppm is assigned to the methine carbon of the ethanol moiety, which is deshielded by the adjacent hydroxyl group. The upfield signal at 24.5 ppm corresponds to the methyl carbon.

Figure 2. General workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy

-

Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Temperature: 298 K

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15][16]

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3356 | Broad, Strong | O-H stretch (Alcohol) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| 1621 | Medium | C=C/C=N stretch (Pyridine ring) |

| 1416 | Medium | C-H bend (Aliphatic) |

| 1300-1100 | Strong | C-F stretch (Trifluoromethyl) |

| 1126 | Strong | C-O stretch (Alcohol) |

| 842 | Strong | C-H out-of-plane bend (Aromatic) |

Note: Data is referenced from a similar compound and may vary slightly based on experimental conditions.

Interpretation:

-

O-H Stretch: The most prominent feature is the broad, strong absorption band around 3356 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[14] The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretches: The absorptions in the 2980-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the ethanol moiety.

-

Pyridine Ring and C-F Stretches: The peak at 1621 cm⁻¹ is attributed to the C=C and C=N stretching vibrations within the pyridine ring. The very strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

C-O Stretch: The strong band at 1126 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains numerous bands, including the C-H bending vibration at 1416 cm⁻¹ and the out-of-plane C-H bending of the aromatic ring at 842 cm⁻¹. This region is complex but provides a unique "fingerprint" for the molecule.[14]

Figure 3. Workflow for acquiring an IR spectrum of a liquid sample.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid): [17][18][19][20][21]

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

Instrumental Procedure:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background.

-

Clean the salt plates thoroughly with a suitable solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22][23][24][25][26] It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can offer valuable structural insights.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 191.15 g/mol .[32][33] The exact mass is 191.0558.[32]

-

Loss of a Methyl Group ([M-15]⁺): A common fragmentation pathway for molecules containing an ethyl group is the loss of a methyl radical (•CH₃), which would result in a peak at m/z 176.

-

Loss of Water ([M-18]⁺): Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer, which would lead to a peak at m/z 173.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of alcohols. This would result in the formation of a stable pyridyl-substituted cation.

-

Fragments from the Pyridine Ring: Further fragmentation of the pyridine ring can lead to a series of smaller ions.

Figure 4. Predicted electron ionization mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry (Conceptual)

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

Instrumental Parameters (Electron Ionization):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms, while the IR spectrum verifies the presence of key functional groups, including the hydroxyl and trifluoromethyl moieties. Although an experimental mass spectrum was not available, the predicted fragmentation pattern offers valuable information for the confirmation of the molecular weight and structural features. The detailed experimental protocols provided herein serve as a reliable reference for researchers aiming to replicate these analyses. This in-depth guide underscores the synergistic power of multiple spectroscopic techniques in the unambiguous structural elucidation of novel compounds, a critical step in advancing drug discovery and development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 3. jchps.com [jchps.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmatutor.org [pharmatutor.org]

- 20. youtube.com [youtube.com]

- 21. websites.umich.edu [websites.umich.edu]

- 22. fiveable.me [fiveable.me]

- 23. Principles of Mass Spectrometry – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 24. longdom.org [longdom.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. sciepub.com [sciepub.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. acdlabs.com [acdlabs.com]

- 32. This compound | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 1228631-54-6|this compound|BLD Pharm [bldpharm.com]

Introduction: The Strategic Value of a Fluorinated Chiral Building Block

An In-Depth Technical Guide to the Racemic Mixture of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Resolution, and Analysis

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When this group is part of a heterocyclic system like pyridine, it creates a versatile building block with significant potential in pharmaceutical discovery.[3]

This guide focuses on This compound , a chiral secondary alcohol that serves as a key intermediate in the synthesis of more complex bioactive molecules.[4] Presented as a racemic mixture—an equal 50:50 mixture of its two non-superimposable mirror-image enantiomers—the separation and analysis of these individual stereoisomers are paramount for developing stereochemically pure active pharmaceutical ingredients (APIs). This is critical, as the biological activity and toxicological profiles of enantiomers can differ dramatically.

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details a robust method for the synthesis of the racemic mixture, provides field-proven protocols for its enantiomeric resolution via chiral chromatography, and outlines the analytical procedures required to validate its stereochemical purity.

Physicochemical Properties

A clear understanding of the fundamental properties of the target compound is the starting point for any experimental design.